
7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole
概要
説明
NSC 228155は、上皮成長因子受容体(EGFR)の活性化因子として知られる化学化合物です。EGFRの細胞外領域に結合し、EGFRのチロシンリン酸化を促進します。 さらに、NSC 228155は、cAMP応答配列結合タンパク質(CREB)からのキナーゼ誘導ドメイン(KID)と、CREB結合タンパク質(CBP)からのKID相互作用ドメイン(KIX)との相互作用の強力な阻害剤です .
準備方法
NSC 228155の合成には、いくつかのステップが含まれます。この化合物は通常、ニトロ化、スルホン化、環化など、一連の有機反応によって合成されます。反応条件には、目的の生成物が得られるように、強酸や塩基、特定の温度および圧力条件の使用が含まれることが多いです。 工業生産方法では、これらの反応をスケールアップし、より高い収率と純度を達成するように最適化することができます .
化学反応の分析
科学的研究の応用
Cancer Research
NSC 228155 has been extensively studied for its potential applications in cancer therapy. Its ability to activate EGFR is particularly relevant in various types of cancers where EGFR signaling is dysregulated. By enhancing tyrosine phosphorylation, NSC 228155 can promote cell proliferation and survival in cancer cells, making it a candidate for further investigation in targeted cancer therapies.
Case Study:
In vitro studies have demonstrated that NSC 228155 can inhibit tumor cell growth by modulating EGFR pathways. For instance, research has shown that compounds activating EGFR can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
Cellular Signaling Pathways
The compound's role in modulating cellular signaling pathways extends beyond cancer. By influencing the interaction between CREB and CBP, NSC 228155 may impact various physiological processes regulated by these pathways, including metabolism and neuronal signaling.
Case Study:
Research indicates that compounds affecting CREB signaling can have implications in neurodegenerative diseases and metabolic disorders. The modulation of this pathway by NSC 228155 suggests potential applications in treating conditions characterized by altered cellular signaling .
Antimicrobial Activity
There is emerging evidence that NSC 228155 may exhibit antimicrobial properties. Studies have indicated that compounds with similar structures possess antibacterial activity against various strains of bacteria.
Case Study:
In a study evaluating the antibacterial properties of related compounds, it was found that certain derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating a potential for NSC 228155 as an antimicrobial agent .
Summary of Applications
The following table summarizes the primary applications of 7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole:
Application Area | Description |
---|---|
Cancer Therapy | Activates EGFR; potential for enhancing chemotherapy efficacy |
Cellular Signaling | Modulates CREB-CBP interaction; implications for metabolic and neuronal health |
Antimicrobial Activity | Potential antibacterial properties against specific bacterial strains |
作用機序
NSC 228155は、EGFRの細胞外領域に結合することで効果を発揮し、EGFRのチロシンリン酸化を促進します。EGFRのこの活性化は、細胞の成長、増殖、生存に関与する下流のシグナル伝達経路をトリガーします。 さらに、NSC 228155は、CREBからのKIDとCBPからのKIXとの相互作用を阻害し、これは遺伝子転写調節に関与しています .
類似化合物との比較
NSC 228155は、EGFR活性化因子とKIX-KID相互作用阻害剤の両方としての二重役割において独特です。類似の化合物には以下のようなものがあります。
ゲフィチニブ: がん治療に使用されるEGFR阻害剤です。
エルロチニブ: 同様の用途を持つ別のEGFR阻害剤です。
アファチニブ: 非小細胞肺がんの治療に使用される不可逆的なEGFR阻害剤です。 NSC 228155は、EGFRを活性化し、KIX-KID相互作用を阻害する能力があるため、研究および潜在的な治療用途に貴重な化合物です
生物活性
Overview
7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole, also known as NSC 228155, is a compound that has garnered attention for its biological activities, particularly in cancer research and cellular signaling pathways. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications.
Property | Details |
---|---|
Molecular Formula | C11H6N4O4S |
Molecular Weight | 290.26 g/mol |
CAS Number | 113104-25-9 |
IUPAC Name | This compound |
Appearance | Solid powder |
Solubility | Soluble in DMSO |
Purity | >98% |
NSC 228155 functions primarily as an activator of the epidermal growth factor receptor (EGFR) . It binds to the extracellular domain of EGFR, leading to enhanced tyrosine phosphorylation. This activation triggers downstream signaling pathways that are crucial for cell growth and survival. Additionally, NSC 228155 inhibits the interaction between the KID from the cAMP response element-binding protein (CREB) and the KIX from CREB-binding protein (CBP), which is significant in gene transcription regulation .
Antitumor Effects
Research indicates that NSC 228155 exhibits potent antitumor properties by enhancing apoptosis in various human tumor cell lines. A study demonstrated that submicromolar concentrations of related compounds triggered apoptosis through the dissociation of the JNK.GSTP1-1 complex, suggesting that these compounds can act as suicide inhibitors for glutathione S-transferases (GSTs). This mechanism is vital for circumventing multidrug resistance in cancer cells .
Inhibition of Protein Interactions
The compound has been shown to inhibit the interaction between KIX and KID, which is essential for CREB-mediated transcription. This inhibition can lead to altered gene expression profiles in cancer cells, potentially reducing proliferation rates and inducing cell death .
Case Studies
- Inhibition of GSTs : A study focused on the interaction of NSC 228155 with human glutathione S-transferases (GSTs) revealed that it acts as a strong inhibitor. The compound binds to GST active sites and forms a stable complex that prevents normal enzyme function, leading to increased levels of reactive oxygen species (ROS) in tumor cells .
- EGFR Activation in Cancer Therapy : Another investigation highlighted the role of NSC 228155 in enhancing EGFR phosphorylation in breast cancer models. The findings suggest that this compound could be a valuable tool in developing targeted therapies aimed at EGFR-dependent cancers.
特性
IUPAC Name |
7-nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O4S/c16-14-6-2-1-3-9(14)20-8-5-4-7(15(17)18)10-11(8)13-19-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCFXXDUYSPKOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)[N+](=O)[O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。